molecular formula C21H17N3O4 B3316217 2-(1H-indol-3-yl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxoacetamide CAS No. 953232-30-9

2-(1H-indol-3-yl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxoacetamide

Cat. No.: B3316217
CAS No.: 953232-30-9
M. Wt: 375.4 g/mol
InChI Key: MYXJSVPNBSXPND-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxoacetamide is a complex organic compound that features an indole core, an oxazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Oxazole Ring Formation: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides or nitriles.

    Coupling Reactions: The indole and oxazole intermediates are then coupled using a suitable linker, such as a methylene bridge, under basic conditions.

    Final Assembly: The final step involves the acylation of the coupled product to introduce the oxoacetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The oxazole ring can be reduced to form oxazoline derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Oxazoline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxoacetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can interact with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)-N-{[5-(4-hydroxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxoacetamide
  • 2-(1H-indol-3-yl)-N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-oxoacetamide

Uniqueness

Compared to similar compounds, 2-(1H-indol-3-yl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxoacetamide is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties and reactivity, potentially leading to different biological activities and applications.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c1-27-15-8-6-13(7-9-15)19-10-14(24-28-19)11-23-21(26)20(25)17-12-22-18-5-3-2-4-16(17)18/h2-10,12,22H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXJSVPNBSXPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-indol-3-yl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxoacetamide
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2-(1H-indol-3-yl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxoacetamide
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2-(1H-indol-3-yl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxoacetamide
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2-(1H-indol-3-yl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxoacetamide
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2-(1H-indol-3-yl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxoacetamide
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2-(1H-indol-3-yl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxoacetamide

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